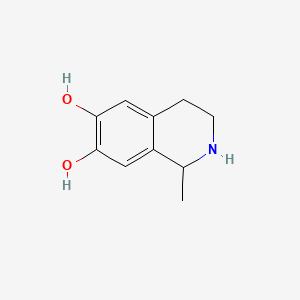

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol

Overview

Description

1-Methyl-1,2,3,4-tetrahydro-isoquinoline-6,7-diol is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 1-Methyl-1,2,3,4-tetrahydro-isoquinoline-6,7-diol includes a tetrahydroisoquinoline core with hydroxyl groups at the 6 and 7 positions, and a methyl group at the 1 position.

Mechanism of Action

Target of Action

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (1MeTIQ) is an endogenous substance with a broad spectrum of action in the brain . It has gained special interest as a neuroprotectant . The primary targets of 1MeTIQ are the monoamine oxidase (MAO) enzymes .

Mode of Action

1MeTIQ acts as a reversible short-acting moderate inhibitor of MAO A/B . It prevents the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP+) and other endogenous neurotoxins . It also acts as an antidopaminergic agent .

Biochemical Pathways

1MeTIQ is synthesized from 2-phenylethylamine (PEA) and pyruvate by the 1MeTIQ-synthesizing enzyme, a membrane-bound protein localized in the mitochondrial synaptosomal fraction . It is believed that MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .

Pharmacokinetics

It is known that 1metiq is enzymatically formed in the brain . This suggests that it may have good bioavailability in the central nervous system.

Result of Action

1MeTIQ demonstrates neuroprotective activity . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) . It also produces an antidepressant-like effect similar to the effect of imipramine .

Action Environment

The action of 1MeTIQ is influenced by the brain environment. It is synthesized in the brain and acts on targets within the brain . Environmental factors that affect the brain, such as oxidative stress, could potentially influence the action, efficacy, and stability of 1MeTIQ .

Biochemical Analysis

Biochemical Properties

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol plays a crucial role in biochemical reactions, particularly in the brain. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The compound inhibits the activity of MAO, which is responsible for the breakdown of monoamines such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, contributing to its neuroprotective and antidepressant effects .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with dopamine receptors and its ability to inhibit free radical production play a significant role in its neuroprotective effects. Additionally, it has been observed to prevent glutamate-induced cell death and reduce oxidative stress in neuronal cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to dopamine receptors, inhibiting the formation of 3,4-dihydroxyphenylacetic acid and shifting dopamine catabolism towards COMT-dependent O-methylation. The compound also inhibits both MAO-A and MAO-B enzymes, leading to increased levels of neurotransmitters in the brain. Furthermore, its free radical scavenging properties and antagonism to the glutamatergic system contribute to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its neuroprotective effects can diminish with prolonged exposure. Long-term studies have shown that it can maintain its neuroprotective properties and reduce oxidative stress in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective and antidepressant-like effects. At higher doses, it can lead to adverse effects such as increased oxidative stress and potential toxicity. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO and COMT, influencing the metabolism of monoamines like dopamine and serotonin. The compound’s ability to inhibit MAO activity and shift dopamine catabolism towards COMT-dependent O-methylation plays a significant role in its neuroprotective effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its neuroprotective effects. The compound’s interaction with transporters and binding proteins facilitates its distribution and localization within specific cellular compartments .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s activity and function are closely linked to its localization within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,2,3,4-tetrahydro-isoquinoline-6,7-diol can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form tetrahydroisoquinolines . The reaction conditions typically involve heating the reactants in an acidic medium, such as hydrochloric acid, at elevated temperatures.

Industrial Production Methods

Industrial production of 1-Methyl-1,2,3,4-tetrahydro-isoquinoline-6,7-diol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,2,3,4-tetrahydro-isoquinoline-6,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups to form quinones.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methyl group or the hydroxyl groups, using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted isoquinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydro-isoquinoline-6,7-diol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Comparison with Similar Compounds

1-Methyl-1,2,3,4-tetrahydro-isoquinoline-6,7-diol can be compared with other similar compounds, such as:

1,2,3,4-Tetrahydroisoquinoline: Lacks the methyl and hydroxyl groups, resulting in different biological activities and lower neuroprotective properties.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the hydroxyl groups, leading to differences in reactivity and biological effects.

2-Methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol: Contains additional hydroxyl groups, which may enhance its antioxidant properties.

The uniqueness of 1-Methyl-1,2,3,4-tetrahydro-isoquinoline-6,7-diol lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name |

1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h4-6,11-13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRKLUSXDYATLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862117 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Salsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

525-72-4 | |

| Record name | (RS)-Salsolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salsolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALSOLINOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51619CO22Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Salsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

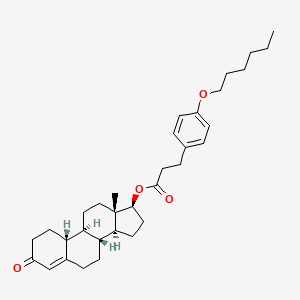

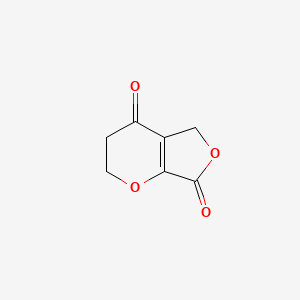

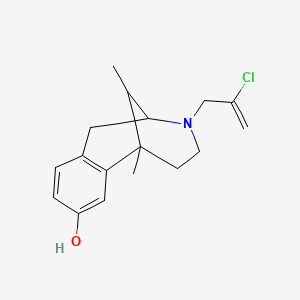

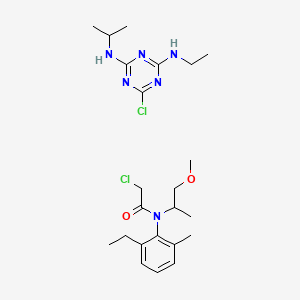

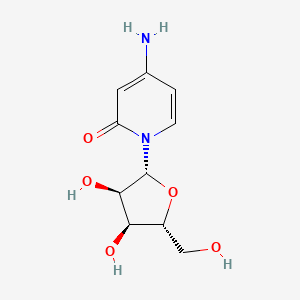

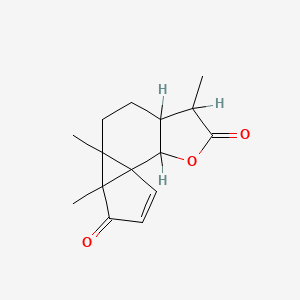

Feasible Synthetic Routes

Q1: What is known about the neuroprotective potential of salsolinol enantiomers?

A2: Interestingly, recent in vitro studies have shown that both the R and S enantiomers of salsolinol, when isolated from the racemic mixture, exhibit neuroprotective properties in human dopaminergic SH-SY5Y neuroblastoma cells at a concentration of 50 μM. [] This finding suggests a potential dual role of salsolinol in neuronal survival, depending on its enantiomeric form and concentration. Moreover, N-methyl-(R)-salsolinol did not show toxicity towards SH-SY5Y cells up to a concentration of 750 μM. [] Molecular docking studies also indicate distinct binding affinities of salsolinol enantiomers to dopamine D2 receptors, suggesting different pharmacological profiles. [] Further research is crucial to understand the therapeutic potential of these enantiomers and their potential applications in Parkinson's disease treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,14-dimethyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B1204523.png)